Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-8-methylquinoline-3-carboxylic acid with 3-methylphenylamine in the presence of a coupling agent. The resulting intermediate is then esterified with ethanol to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antiviral agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, interfering with their normal function. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 6-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar in structure but with different halogen substitutions, leading to variations in biological activity.
[1,2,4]Triazolo[4,3-a]quinoxaline: A compound with a triazole ring fused to the quinoline core, showing different pharmacological properties.
Indole derivatives: While not quinolines, indole derivatives share some structural similarities and exhibit diverse biological activities
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN2O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
ethyl 6-chloro-8-methyl-4-(3-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)17-11-22-18-13(3)9-14(21)10-16(18)19(17)23-15-7-5-6-12(2)8-15/h5-11H,4H2,1-3H3,(H,22,23) |
InChI Key |
KZNBKKGCBAFNKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=CC(=C3)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.